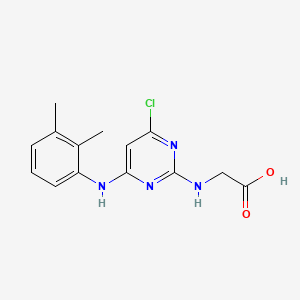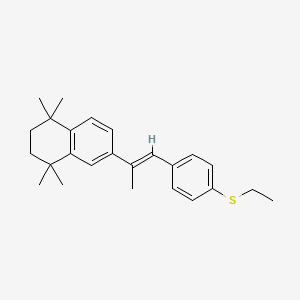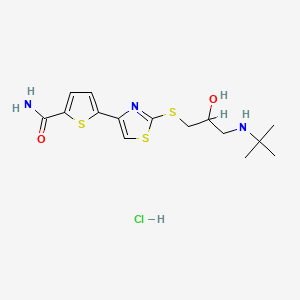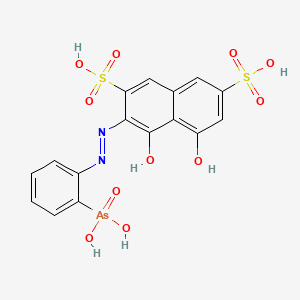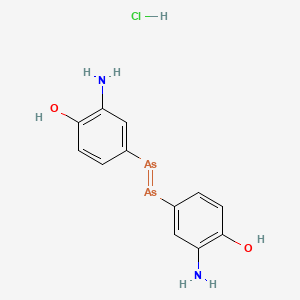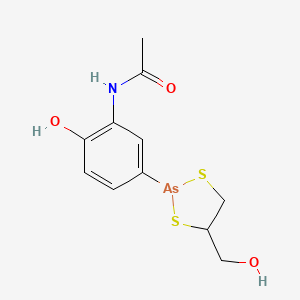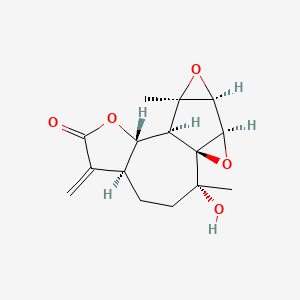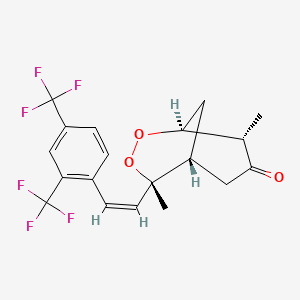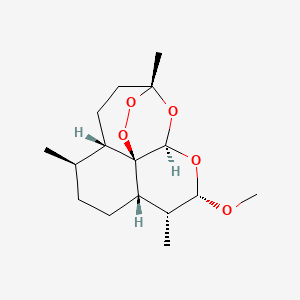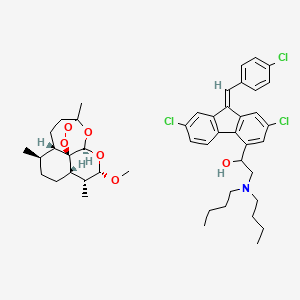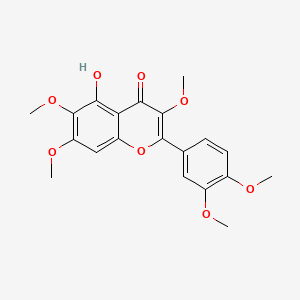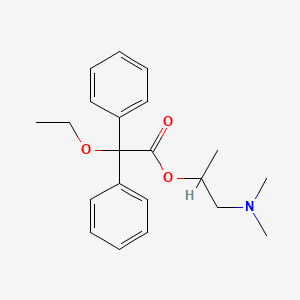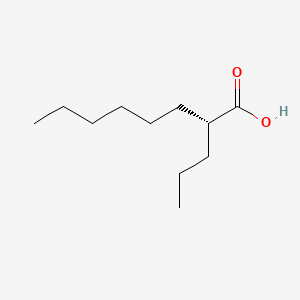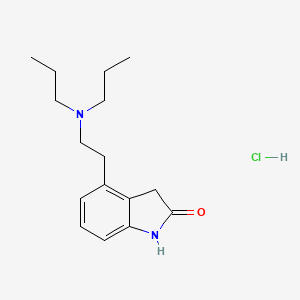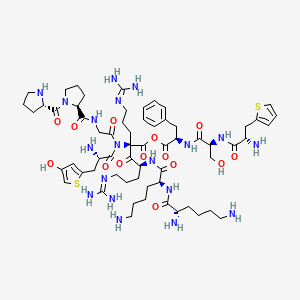
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B 4148 is a bradykinin inhibitor.
Applications De Recherche Scientifique
Pharmacological Characterization in Prostate
A study by Srinivasan et al. (2004) focused on characterizing bradykinin receptors in canine prostate, using various compounds including a derivative of L-Arginine. The research demonstrated that the B2-preferring agonist induced mobilization of intracellular Ca2+ in prostate cells, suggesting the presence of functional B2 receptors in the prostate with significant implications for understanding prostate physiology and potential therapeutic targets Srinivasan, L. R. et al. (2004). British Journal of Pharmacology.
Radiopharmaceutical Design for Imaging Inflammation
Wong et al. (2001) developed a radiopharmaceutical, RP128, containing a segment similar to L-Arginine for imaging inflammation sites. The study highlights the potential of such compounds in medical imaging and diagnostics Wong, E. et al. (2001). Inorganic chemistry.
Investigation of TRPV1 Receptors in Arthritis
Research by Szabó et al. (2005) explored the role of TRPV1 receptors in arthritis using various compounds, including derivatives of L-Arginine. This study provided insights into the molecular mechanisms of arthritis and possible therapeutic approaches Szabó, Á. et al. (2005). Journal of Pharmacology and Experimental Therapeutics.
Intestinal Secretory Actions in Porcine Ileum
Green et al. (2003) studied the neurogenic anion secretion in porcine ileum influenced by kallidin and related peptides. The results contribute to the understanding of gastrointestinal physiology and the role of kinins in it Green, B. et al. (2003). Journal of Pharmacology and Experimental Therapeutics.
Structural Analysis of N-acyl-diketopiperazines
A study by Cerrini et al. (2009) on N-(N-phenylacetyl-L-alanyl)-cyclo-(L-phenylalanyl-D-prolyl) provides structural insights into these compounds, which are related to L-Arginine. This research has implications for understanding the molecular structure and potential applications in drug design Cerrini, S. et al. (2009). International Journal of Peptide and Protein Research.
Propriétés
Numéro CAS |
103412-37-9 |
|---|---|
Nom du produit |
L-Arginine, N2-(N-(N-(N-(N-(N-(1-(trans-4-hydroxy-1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)- |
Formule moléculaire |
C62H95N19O14S2 |
Poids moléculaire |
1394.7 g/mol |
Nom IUPAC |
[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl] (2R,4S)-4-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-2-[[(2S)-2-amino-3-(4-hydroxythiophen-2-yl)propanoyl]-[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-7-(diaminomethylideneamino)-2-[3-(diaminomethylideneamino)propyl]-3-oxoheptanoate |
InChI |
InChI=1S/C62H95N19O14S2/c63-22-6-4-16-40(65)51(86)77-44(17-5-7-23-64)53(88)76-43(18-8-25-73-60(68)69)50(85)62(21-12-26-74-61(70)71,59(94)95-58(93)46(29-36-13-2-1-3-14-36)78-54(89)47(34-82)79-52(87)41(66)31-38-15-11-28-96-38)81(56(91)42(67)32-39-30-37(83)35-97-39)49(84)33-75-55(90)48-20-10-27-80(48)57(92)45-19-9-24-72-45/h1-3,11,13-15,28,30,35,40-48,72,82-83H,4-10,12,16-27,29,31-34,63-67H2,(H,75,90)(H,76,88)(H,77,86)(H,78,89)(H,79,87)(H4,68,69,73)(H4,70,71,74)/t40-,41-,42-,43-,44-,45-,46+,47-,48-,62+/m0/s1 |
Clé InChI |
UXKJOENWINNTON-BYZYXFGASA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N(C(=O)[C@H](CC3=CC(=CS3)O)N)[C@](CCCN=C(N)N)(C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)OC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N |
SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)N(C(=O)C(CC3=CC(=CS3)O)N)C(CCCN=C(N)N)(C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)OC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |
SMILES canonique |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)N(C(=O)C(CC3=CC(=CS3)O)N)C(CCCN=C(N)N)(C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)OC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
B 4148 B-4148 bradykinin, Lys-Lys-(Hyp(2)-Thi(5,8)-Phe(7))- bradykinin, lysyl-lysyl-(hydroxyprolyl(2)-thienyl(5,8)-phenylalanine(7))- Lys-Lys-(2-Hyp-5,8-Thi-7-Phe)-bradykinin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



